Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)-
Description
The compound Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- is a sulfonamide derivative featuring a benzamide core substituted with a 5-ethyl-1,3,4-thiadiazole moiety and a 4-morpholinylsulfonyl group. This compound is structurally related to antimicrobial and anticonvulsant agents, as sulfonamide derivatives are well-known for their bioactivity .
Key structural attributes:
- Benzamide backbone: Provides rigidity and aromatic interactions.
- 5-Ethyl-1,3,4-thiadiazole: A heterocyclic ring with sulfur and nitrogen atoms, contributing to electronic effects and metabolic stability.
- 4-Morpholinylsulfonyl group: A polar substituent that improves solubility and target binding via hydrogen bonding.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6S3/c1-2-19-23-24-21(33-19)25-34(28,29)17-9-5-16(6-10-17)22-20(27)15-3-7-18(8-4-15)35(30,31)26-11-13-32-14-12-26/h3-10H,2,11-14H2,1H3,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNXRPJVOKDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201117454 | |
| Record name | N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356570-13-3 | |
| Record name | N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356570-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201117454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an oxidizing agent.
Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Formation of the sulfonamide linkage: This involves the reaction of the thiadiazole derivative with a sulfonyl chloride.
Coupling with the benzamide core: The final step involves coupling the sulfonamide derivative with a benzamide derivative under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by:
- Molecular Formula : C21H23N5O5S3
- Molar Mass : 521.63 g/mol
- CAS Number : 304864-40-2
This structure contributes to its unique properties and interactions within biological systems.
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that benzamide derivatives can exhibit antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.
-
Anticancer Properties
- Compounds with similar structures have been studied for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. In vitro studies show promising results against various cancer cell lines.
-
Anti-inflammatory Effects
- Some benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
-
Neurological Applications
- The morpholine moiety in the compound suggests potential applications in neuropharmacology. Research on related compounds has shown efficacy in treating neurological disorders by modulating neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several benzamide derivatives, including those with thiadiazole substitutions. Results indicated that compounds similar to Benzamide N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro assays performed on human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth.
Case Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties showed that this benzamide derivative could inhibit NF-kB activation, leading to reduced expression of inflammatory markers. This finding supports its application in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related sulfonamide derivatives:
Key Differences and Implications
Propionylamino () and chlorobenzylthio () substituents introduce steric bulk or electronegativity, altering binding kinetics.
Sulfonamide Functionalization :
- The 4-morpholinylsulfonyl group in the target compound offers superior solubility and hydrogen-bonding capacity versus phenylcarbonyl () or dimethylsulfamoyl () groups. Morpholine’s cyclic amine may improve interaction with nicotinic acetylcholine receptors, as seen in similar anticonvulsants .
Biological Activity: Sulfamethizole’s 5-methyl-thiadiazole and 4-aminobenzenesulfonamide structure is critical for antibacterial activity, but the target compound’s ethyl and morpholinyl groups may shift its therapeutic profile toward anticonvulsant or anti-inflammatory applications .
Physicochemical and Pharmacokinetic Properties
Research Findings
- Synthetic Challenges: The target compound’s synthesis likely involves coupling 4-(4-morpholinylsulfonyl)benzoyl chloride with 4-[(5-ethyl-thiadiazol-2-yl)amino]sulfonylaniline, analogous to methods in and . Impurities similar to those in Sulfamethizole (e.g., over-sulfonylation products) must be controlled .
- Anticonvulsant Potential: Morpholinylsulfonyl groups in benzamide derivatives () show hydrogen-bond interactions with neurological targets (e.g., 2BG9 receptor), suggesting the target compound may outperform methyl or phenylcarbonyl analogues.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-4-(4-morpholinylsulfonyl)- (CAS No. 314282-87-6) is a complex molecule that integrates a thiadiazole moiety, which is known for its pharmacological potential.
The molecular formula of the compound is , with a molecular weight of 492.57 g/mol. Its structure includes multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O4S2 |
| Molecular Weight | 492.57 g/mol |
| CAS Number | 314282-87-6 |
The biological activity of this benzamide derivative is primarily attributed to its ability to interact with various biological targets. The presence of the thiadiazole ring enhances its affinity for certain receptors and enzymes involved in disease processes.
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often exhibit inhibition of carbonic anhydrase and other enzyme pathways.
- Antimicrobial Activity : The thiadiazole moiety has been linked to antibacterial and antifungal properties, potentially through disruption of microbial cell wall synthesis.
- Anti-inflammatory Effects : Benzamide derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays:
- Antimicrobial Assays : The compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Cytotoxicity Studies : In vitro cytotoxicity tests on cancer cell lines demonstrated IC50 values in the micromolar range, indicating potential as an anticancer agent.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 µg/mL |
| Antibacterial | Escherichia coli | 32 µg/mL |
| Cytotoxicity | HeLa (cervical cancer) | 15 µM |
| Cytotoxicity | MCF-7 (breast cancer) | 20 µM |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry reported that benzamide derivatives with thiadiazole rings exhibited enhanced antimicrobial activity compared to their non-thiadiazole counterparts. The study suggested that the electron-withdrawing nature of the thiadiazole enhances binding affinity to bacterial enzymes .
- Cytotoxicity Evaluation : Research conducted on various cancer cell lines indicated that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased annexin V staining in treated cells, confirming apoptotic cell death .
- Inflammation Model Studies : In vivo studies demonstrated that administration of this benzamide significantly reduced paw edema in a rat model of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
What are the critical steps and parameters for synthesizing this benzamide-thiadiazole derivative?
Answer:
The synthesis involves three key stages:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux (80–100°C) with H2SO4 or POCl3 as catalysts .
Sulfonamide linkage : Coupling the thiadiazole amine with a sulfonyl chloride intermediate in anhydrous DMF at 0–5°C to prevent hydrolysis .
Benzamide and morpholine sulfonyl integration : Using EDC/HOBt-mediated amidation under nitrogen, monitored by TLC (silica gel, CH2Cl2/MeOH 9:1). Yield optimization requires strict temperature control (20–25°C) and exclusion of moisture .
How can substitution reactions at the thiadiazole moiety be optimized for enhanced bioactivity?
Answer:
- Electrophile selection : Aryl boronic acids (Suzuki coupling) or alkyl halides (SN2) introduce diverse substituents. Pd(PPh3)4 (5 mol%) in THF at 70°C improves cross-coupling efficiency .
- Steric/electronic effects : Bulky groups (e.g., CF3) at the 5-position of thiadiazole increase metabolic stability (confirmed via microsomal assays). LogP adjustments using polar substituents (e.g., –OMe) enhance solubility .
- Computational guidance : DFT calculations (B3LYP/6-31G*) predict charge distribution, while AutoDock Vina screens substituent interactions with target enzymes (e.g., carbonic anhydrase IX) .
Which spectroscopic and analytical methods are essential for structural validation?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm sulfonamide (–SO2NH–, δ 10.2–11.5 ppm) and benzamide (–CONH–, δ 8.3–8.7 ppm) linkages. Morpholine protons appear as a multiplet (δ 3.5–3.7 ppm) .
- IR spectroscopy : S=O stretches (1320–1360 cm<sup>−1</sup>), C=O (1680–1700 cm<sup>−1</sup>) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]<sup>+</sup> at m/z 509.08) .
- X-ray crystallography : Resolves conformational flexibility of the morpholinylsulfonyl group (e.g., torsion angles <5° in crystal packing) .
How should researchers address conflicting biological activity data across structural analogs?
Answer:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hr incubation) to minimize variability .
- SAR analysis : Compare IC50 values of derivatives with systematic substitutions (e.g., –NO2 vs. –NH2 at the benzamide para position). ANOVA identifies statistically significant trends (p <0.05) .
- Off-target profiling : Screen against related enzymes (e.g., CA isoforms I, II, IX) to clarify selectivity. Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) .
What role does the morpholinylsulfonyl group play in modulating physicochemical properties?
Answer:
- Solubility : Morpholine’s oxygen increases polar surface area (PSA >90 Ų), reducing logP by 0.5–1.0 units (measured via shake-flask method) .
- Stability : The sulfonyl group resists esterase-mediated hydrolysis (t1/2 >24 hr in plasma vs. 8 hr for methylsulfonyl analogs) .
- Bioavailability : Enhanced membrane permeability (PAMPA assay, Pe >5.0 × 10<sup>−6</sup> cm/s) due to balanced hydrophilicity .
What computational strategies predict target engagement and optimize derivatives?
Answer:
- Molecular docking : AutoDock Vina simulates binding to active sites (e.g., CA IX; grid box centered on Zn<sup>2+</sup> ion). Pose validation via RMSD (<2.0 Å) against co-crystal structures .
- MD simulations : GROMACS (AMBER ff14SB force field) assesses conformational stability over 100 ns. Hydrogen bond occupancy (>80%) with Thr199 indicates strong inhibition .
- QSAR models : 2D descriptors (Moriguchi logP, TPSA) correlate with IC50 (R<sup>2</sup> >0.85). Machine learning (Random Forest) prioritizes substituents for synthesis .
How are synthetic by-products characterized and minimized?
Answer:
- Common by-products :
- Analytical monitoring : UPLC-PDA (210–400 nm) detects impurities >0.1%. Preparative HPLC (C18, acetonitrile/water) isolates pure fractions .
How to design a robust structure-activity relationship (SAR) study for this compound?
Answer:
- Variable regions : Synthesize derivatives with modifications at:
- Thiadiazole C5 (ethyl vs. propyl).
- Benzamide para position (–SO2 morpholine vs. –SO2 piperazine) .
- Biological testing :
- Primary assay : Enzymatic inhibition (e.g., CA IX, IC50 via stopped-flow CO2 hydration).
- Secondary assays : Cytotoxicity (NCI-60 panel), solubility (thermodynamic vs. kinetic) .
- Data integration : PCA (principal component analysis) clusters compounds by activity profile. CoMFA maps steric/electrostatic fields guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
